Physicochemical properties of 3-(dimethylamino)-2,2-difluoropropanoic acid
Physicochemical properties of 3-(dimethylamino)-2,2-difluoropropanoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-(Dimethylamino)-2,2-difluoropropanoic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of 3-(dimethylamino)-2,2-difluoropropanoic acid, a molecule of significant interest in modern medicinal chemistry. The strategic incorporation of a gem-difluoro moiety adjacent to a carboxylic acid, combined with a basic amino group, presents a unique physicochemical profile that is critical for its potential application in drug development. This document details the imperative of understanding its ionization constant (pKa), lipophilicity (logP), aqueous solubility, and thermal properties. We present field-proven, step-by-step experimental protocols designed as self-validating systems, explaining the causality behind methodological choices to ensure scientific rigor and data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this and structurally related compounds.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, primarily for its ability to modulate key pharmacokinetic and pharmacodynamic properties. The gem-difluoro group (-CF2-) in 3-(dimethylamino)-2,2-difluoropropanoic acid is particularly noteworthy. It can act as a bioisostere for a carbonyl group, alter local electronics through its strong electron-withdrawing nature, and block metabolic oxidation at the α-carbon position, thereby enhancing metabolic stability. The compound also possesses both a titratable carboxylic acid and a dimethylamino group, making it an amphoteric substance whose properties are highly dependent on pH. A precise characterization of its physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for predicting its in vivo behavior, guiding formulation development, and optimizing its therapeutic potential.
Core Physicochemical Characterization
A robust and early understanding of a compound's physicochemical profile is essential for mitigating risks in the drug development pipeline. This section outlines the key properties of 3-(dimethylamino)-2,2-difluoropropanoic acid and the authoritative methodologies for their determination.
Identity and Structure
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IUPAC Name: 3-(dimethylamino)-2,2-difluoropropanoic acid
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CAS Number: 1781638-68-3[1]
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Molecular Formula: C₅H₉F₂NO₂[1]
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Molecular Weight: 153.13 g/mol [1]
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Chemical Structure:
Ionization Constant (pKa)
The pKa dictates the charge state of a molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. As an amino acid derivative, this compound will have at least two pKa values. The pKa of these functional groups can only be determined experimentally, typically by creating a titration curve.[2][3]
Experimental Protocol: Potentiometric Titration
This method is the gold standard for its precision and ability to resolve multiple ionization events.
Methodology:
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System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
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Analyte Preparation: Accurately weigh 5-10 mg of 3-(dimethylamino)-2,2-difluoropropanoic acid and dissolve it in a known volume (e.g., 50 mL) of an ionic strength-adjusted solvent, such as 0.15 M KCl, to minimize activity coefficient fluctuations.
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Acidic Titration: Titrate the analyte solution with a standardized titrant of 0.1 M HCl, adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.
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Basic Titration: In a separate experiment, titrate a freshly prepared analyte solution with standardized 0.1 M NaOH.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve.[3] The Henderson-Hasselbalch equation can be used to mathematically refine these points.[3][4]
Causality: Potentiometric titration is selected for its direct measurement of protonation/deprotonation events. The use of an inert salt like KCl to maintain ionic strength is critical for obtaining thermodynamically relevant pKa values that are not skewed by changes in the solution environment during titration.
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is quantified by the partition coefficient (logP) between n-octanol and water.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the benchmark for logP determination, providing a direct measure of partitioning.[5][6] It is suitable for compounds with expected logP values in the range of -2 to 4.[7][8]
Methodology:
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Phase Preparation: Prepare mutually saturated n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). For ionizable substances, measurements should be performed on the non-ionized state, which may require adjusting the buffer pH to be at least two units away from the pKa.[7]
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Partitioning: Accurately add a known quantity of the compound to a vessel containing known volumes of the prepared n-octanol and aqueous phases.
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Equilibration: Agitate the vessel mechanically until equilibrium is achieved (e.g., shaking for 30 minutes at a constant temperature of 20-25 °C).[5]
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Phase Separation: Separate the two phases cleanly, typically by centrifugation to break up any emulsions.[5]
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Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: The partition coefficient (P) is the ratio of the equilibrium concentration in the n-octanol phase to that in the aqueous phase. The final value is expressed as logP. The experiment should be run in duplicate to ensure confidence in the measurement.[9]
Causality: This method directly measures the equilibrium partitioning of the analyte, providing the most thermodynamically sound logP value. Performing the measurement at a defined pH is crucial for an ionizable compound, as the observed value is a distribution coefficient (logD) that reflects the partitioning of all ionic species present.
Diagram: logP Determination Workflow
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility
Solubility is a gatekeeper property for oral bioavailability; a drug must be in solution to be absorbed.[10] Thermodynamic solubility represents the true equilibrium solubility of a compound.
Experimental Protocol: Thermodynamic Equilibrium Solubility
This "shake-flask" type method determines the saturation solubility of the compound.[11]
Methodology:
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Sample Preparation: Add an excess amount of solid 3-(dimethylamino)-2,2-difluoropropanoic acid to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: Agitate the vials (e.g., on a shaker or roller) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
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Phase Separation: Remove the undissolved solid by filtration or high-speed centrifugation.
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Quantification: Prepare a standard calibration curve of the compound in a suitable solvent. Analyze the clear filtrate from the equilibrated samples using a validated HPLC-UV or LC-MS method to determine the concentration.[13]
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Reporting: The solubility is reported in units of µg/mL or µM at each specific pH.
Causality: Using an excess of solid compound and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility, not a kinetically trapped supersaturated state. Assessing solubility at multiple pH values is essential for an amphoteric compound to understand how it will behave throughout the variable pH environments of the gastrointestinal tract.[10]
Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides information on purity and the stability of the crystalline form.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a highly precise thermal analysis technique for measuring heat flow associated with thermal transitions as a function of temperature.[14] It is a standard method for determining the melting point of pharmaceutical compounds.[15]
Methodology:
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Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.[16]
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Thermal Scan: Heat the sample at a controlled, linear rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting transition is observed as an endothermic peak on the resulting thermogram. The melting point (Tm) can be reported as the onset temperature or the peak temperature of this transition.[14]
Causality: DSC is superior to older capillary methods because it provides quantitative thermodynamic data (enthalpy of fusion) in addition to the melting temperature.[15][17] This information is crucial for polymorphism screening and understanding the solid-state stability of the drug substance.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties for 3-(dimethylamino)-2,2-difluoropropanoic acid and the standard methodologies for their determination.
| Property | Predicted/Typical Value Range | Experimental Method | Significance in Drug Development |
| Molecular Weight | 153.13 g/mol | Calculated | Influences diffusion and transport properties. |
| pKa₁ (Carboxylic Acid) | ~2-3 | Potentiometric Titration | Governs charge and solubility in the stomach (low pH). |
| pKa₂ (Dimethylamino) | ~9-10 | Potentiometric Titration | Governs charge and solubility in the intestine (neutral/basic pH). |
| logP (at pH 7.4) | To be determined | Shake-Flask (OECD 107) | Predicts membrane permeability and distribution into tissues. |
| Aqueous Solubility | pH-dependent | Thermodynamic Equilibrium Assay | Critical for dissolution and absorption after oral administration. |
| Melting Point (Tm) | To be determined | Differential Scanning Calorimetry (DSC) | Indicator of purity, lattice energy, and solid-state stability. |
Implications for Drug Development
The collective physicochemical profile of 3-(dimethylamino)-2,2-difluoropropanoic acid will be instrumental in guiding its development trajectory.
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Absorption & Bioavailability: As an amphoteric molecule, its solubility and permeability will be highly pH-dependent. High solubility is expected at low pH (stomach, due to protonated amine) and high pH (intestine, due to deprotonated carboxylate), with a potential minimum solubility near its isoelectric point. The logP value at pH 7.4 will be a key indicator of its ability to passively diffuse across the intestinal epithelium.
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Distribution: The balance of lipophilicity and hydrophilicity will determine its volume of distribution and potential to cross the blood-brain barrier.
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Formulation: The melting point and solid-state stability data from DSC are critical for designing a stable solid dosage form (e.g., tablet or capsule). The pH-dependent solubility will inform the selection of excipients and whether an advanced formulation strategy (e.g., salt formation, amorphous dispersion) is required.
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Target Engagement: The ionization state at the site of action will govern its ability to form critical ionic bonds or hydrogen bonds with its biological target, directly impacting its potency.
Conclusion
The systematic characterization of 3-(dimethylamino)-2,2-difluoropropanoic acid using the robust, validated protocols outlined in this guide is a non-negotiable first step in its evaluation as a potential therapeutic agent. Each property—pKa, logP, solubility, and melting point—provides a critical piece of the puzzle, and together they form a comprehensive profile that enables data-driven decisions in lead optimization, formulation, and overall drug development strategy. Adherence to these methodologies ensures the generation of high-quality, reliable data, laying a solid foundation for subsequent preclinical and clinical investigation.
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